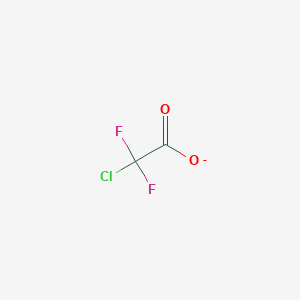
2-Chloro-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoroacetate is a useful research compound. Its molecular formula is C2ClF2O2- and its molecular weight is 129.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Difluoromethylation Reactions
One of the primary applications of 2-chloro-2,2-difluoroacetate is in difluoromethylation processes:
- Synthesis of Difluoromethyl Compounds: The compound is utilized as a difluoromethylating agent in various organic reactions, particularly for the modification of aromatic compounds and heterocycles. For example, sodium this compound has been successfully employed in the difluoromethylation of 2-hydroxychalcones, leading to new derivatives with potential biological activity .
| Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Difluoromethylation | 2-Hydroxychalcones | Difluoromethylated Chalcones |
Pharmaceutical Applications
The introduction of difluoromethyl groups into drug candidates can significantly alter their pharmacological properties:
- Antiviral Activity: Research has shown that compounds derived from difluoromethylated structures exhibit potent antiviral activity against HIV-1 protease inhibitors. For instance, gem-difluoro-bis-tetrahydrofuran derivatives demonstrated high inhibitory potency against HIV-1 protease with EC50 values in the picomolar range .
Anticancer Research
Difluoromethylated compounds have also been investigated for their anticancer properties:
- Cytotoxicity Studies: A series of difluoromethylated fluorene derivatives were synthesized and evaluated for their cytotoxic effects against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Many exhibited significant activity compared to standard treatments like 5-fluorouracil .
Case Study 1: Antiviral Efficacy of Difluoromethylated Compounds
In a study focusing on the design and synthesis of HIV protease inhibitors, compounds incorporating difluoromethyl groups showed improved lipophilicity and permeability across biological membranes. These characteristics are crucial for enhancing bioavailability and efficacy against viral targets .
Case Study 2: Anticancer Activity Evaluation
A comprehensive evaluation of difluoromethylated fluorene derivatives revealed that several compounds exhibited promising cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction. The structure-activity relationship (SAR) studies indicated that specific substitutions significantly enhance biological activity .
Propriétés
Formule moléculaire |
C2ClF2O2- |
|---|---|
Poids moléculaire |
129.47 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |
Clé InChI |
OAWAZQITIZDJRB-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(C(F)(F)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















